1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

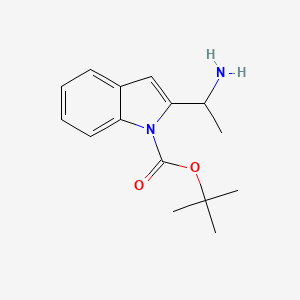

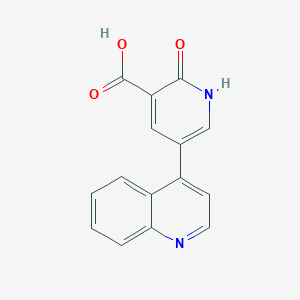

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophényl)- est un composé appartenant à la classe des imidazopyridines. Ces composés sont caractérisés par un cycle imidazole fusionné à un cycle pyridine. La ressemblance structurelle entre les imidazopyridines et les purines a suscité de nombreuses investigations biologiques pour évaluer leur importance thérapeutique potentielle . Ce composé, en particulier, s'est avéré prometteur dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

La synthèse du 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophényl)- implique plusieurs voies de synthèse. Une méthode courante comprend l'approche régiosélective pour la synthèse d'imidazopyridines substituées en utilisant divers catalyseurs . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que l'éthanol ou l'acétonitrile, et de catalyseurs tels que le palladium sur carbone ou le nickel de Raney. Les méthodes de production industrielles utilisent souvent des réacteurs à grande échelle et des systèmes à flux continu pour assurer un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophényl)- subit divers types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Les réactions de réduction impliquent généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants tels que le dichlorométhane ou le tétrahydrofurane, et des catalyseurs tels que le palladium sur carbone ou l'iodure de cuivre. Les principaux produits formés à partir de ces réactions comprennent diverses imidazopyridines substituées présentant une activité biologique potentielle .

Applications de recherche scientifique

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophényl)- a été largement étudié pour ses applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action du 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophényl)- implique son interaction avec diverses cibles moléculaires et voies. Il agit comme un modulateur allostérique positif du récepteur GABA A, renforçant les effets inhibiteurs du GABA dans le système nerveux central . De plus, il influence l'activité des enzymes impliquées dans le métabolisme des glucides et d'autres voies cellulaires nécessaires au bon fonctionnement des cellules cancéreuses et des agents pathogènes .

Applications De Recherche Scientifique

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- has been extensively studied for its scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- involves its interaction with various molecular targets and pathways. It acts as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it influences the activity of enzymes involved in carbohydrate metabolism and other cellular pathways necessary for the proper functioning of cancerous cells and pathogens .

Comparaison Avec Des Composés Similaires

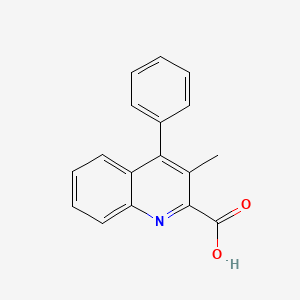

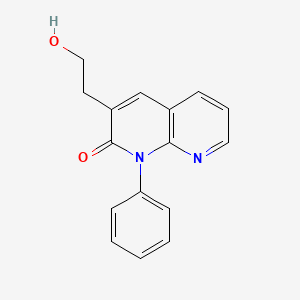

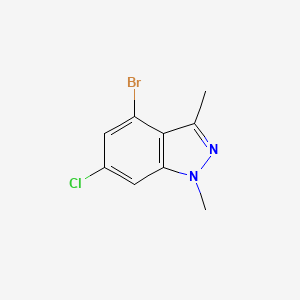

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophényl)- peut être comparé à d'autres composés similaires, tels que :

Imidazo(4,5-b)pyridine : Ce composé possède également un cycle imidazole fusionné à un cycle pyridine, mais diffère de la position des atomes d'azote.

Imidazo(1,2-a)pyridine : Une autre forme isomère avec une activité biologique et un potentiel thérapeutique différents.

L'unicité du 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophényl)- réside dans son modèle de substitution spécifique et sa capacité à moduler diverses voies biologiques, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

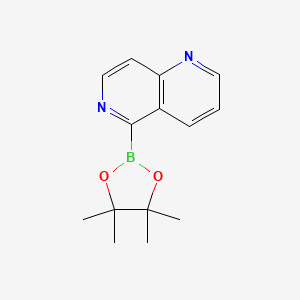

Numéro CAS |

75007-98-6 |

|---|---|

Formule moléculaire |

C12H7Cl2N3 |

Poids moléculaire |

264.11 g/mol |

Nom IUPAC |

4-chloro-2-(3-chlorophenyl)-1H-imidazo[4,5-c]pyridine |

InChI |

InChI=1S/C12H7Cl2N3/c13-8-3-1-2-7(6-8)12-16-9-4-5-15-11(14)10(9)17-12/h1-6H,(H,16,17) |

Clé InChI |

ZSZLOPDLODSHDO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C=CN=C3Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)

![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)

![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)

![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)